1-Bromopropane-d7

概要

説明

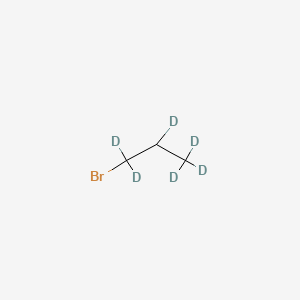

1-Bromopropane-d7 is a deuterated derivative of 1-bromopropane. It is a compound where six hydrogen atoms in the propane molecule are replaced by deuterium, a stable isotope of hydrogen. This substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromopropane-d7 typically involves the bromination of deuterated propane. One common method is the free-radical addition of bromine to deuterated propene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or other separation techniques to remove any impurities.

化学反応の分析

Grignard Reagent Formation

1-Bromopropane-d₇ reacts with magnesium metal to form deuterated Grignard reagents, critical for constructing carbon-deuterium bonds in organic synthesis .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| C₃D₇Br + Mg → C₃D₇MgBr | Anhydrous ether, 25–40°C | Propyl-d₇ magnesium bromide | Synthesis of deuterated hydrocarbons, alcohols, and ketones |

Key Findings :

- Deuterium substitution reduces reaction rates by ~20% compared to non-deuterated analogs due to isotopic mass effects .

- The Grignard intermediate shows enhanced stability in THF, enabling precise control in multi-step syntheses .

Nucleophilic Substitution Reactions

The compound participates in SN₂ reactions with nucleophiles, retaining stereochemical integrity due to its primary alkyl structure .

Elimination Reactions

Under basic conditions, 1-bromopropane-d₇ undergoes dehydrohalogenation to form propene-d₆ :

| Condition | Effect on Reaction Rate |

|---|---|

| Ethanol solvent, 60°C | 15% slower than non-deuterated analog |

| Aqueous NaOH | Minimal isotopic effect observed |

Oxidative Degradation

In environmental contexts, 1-bromopropane-d₇ reacts with hydroxyl radicals (- OH) in the atmosphere, with a rate constant of at 298 K .

| Degradation Pathway | Products |

|---|---|

| C₃D₇Br + - OH → C₃D₇O- + HBr | Deuterated propionaldehyde, CO₂ |

Environmental Impact :

- Ozone depletion potential (ODP) of 0.013–0.018 at mid-latitudes, lower than non-deuterated 1-bromopropane due to slower reaction kinetics .

Comparative Reactivity with Non-Deuterated Analogs

科学的研究の応用

1-Bromopropane-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and in the study of catalytic processes.

作用機序

The mechanism of action of 1-Bromopropane-d7 involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a bromine atom and a deuterium atom, forming a double bond. The presence of deuterium atoms can influence the reaction kinetics due to the isotope effect, making it a valuable tool in mechanistic studies.

類似化合物との比較

Similar Compounds

1-Bromopropane: The non-deuterated analog of 1-Bromopropane-d7.

1-Bromo-2,2,3,3,3-pentadeuteriopropane: Another deuterated derivative with a different substitution pattern.

1-Bromo-3,3,3-trideuteriopropane: A partially deuterated analog.

Uniqueness

This compound is unique due to its high degree of deuteration, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ from non-deuterated and partially deuterated analogs, providing distinct advantages in specific research applications.

生物活性

1-Bromopropane-d7 (CAS 61909-26-0) is a deuterated form of 1-bromopropane, which is a halogenated organic compound. This compound has been studied for its biological activity, particularly in the context of toxicity, metabolism, and potential health effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula with a deuterium substitution that alters its physical properties slightly compared to its non-deuterated counterpart. The presence of bromine in the molecule contributes to its reactivity and biological effects.

Toxicological Profile

Carcinogenicity and Reproductive Toxicity

- Studies have shown that 1-bromopropane can pose significant health risks, including potential carcinogenic effects. The National Toxicology Program has classified it as a substance that may cause cancer based on evidence from animal studies .

- Research indicates developmental toxicity, with adverse effects observed in both male and female reproductive systems. In particular, inhalation exposure during pregnancy has been linked to altered reproductive outcomes in offspring .

Metabolism and Excretion

- The metabolism of this compound involves hepatic pathways, where it is primarily processed by cytochrome P450 enzymes. Studies have indicated that the compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

- A study involving pregnant rats demonstrated that exposure to 700 ppm of 1-bromopropane vapor resulted in measurable concentrations of bromine ions in the bloodstream, indicating systemic absorption and potential for fetal exposure .

Case Studies

Inhalation Exposure

- A significant study focused on the inhalation toxicity of this compound involved pregnant Wistar rats exposed to vaporized forms of the compound. The results showed increased bromine ion concentrations in maternal blood and potential developmental impacts on the offspring . This study highlights the risks associated with inhalation exposure, particularly for vulnerable populations such as pregnant individuals.

Reproductive Effects

- Another research highlighted reproductive toxicity through cross-fostering studies where offspring from exposed mothers exhibited developmental delays and alterations in reproductive organ development. These findings underscore the need for caution regarding exposure to this compound during critical developmental windows .

Biological Activity Data Table

特性

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-CNQUWIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631785 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61909-26-0 | |

| Record name | 1-Bromo(1,1,2,3,3,3-~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61909-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。